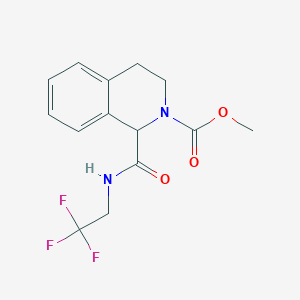
methyl 1-((2,2,2-trifluoroethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-((2,2,2-trifluoroethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C14H15F3N2O3 and its molecular weight is 316.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivatives
The scientific research into methyl 1-((2,2,2-trifluoroethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate primarily focuses on its synthesis and applications in creating complex organic molecules. For instance, the Heck reaction has been utilized for synthesizing 1-alkoxyisoquinoline-3-carboxylic acid esters, showcasing the compound's relevance in producing ester derivatives which are critical intermediates in organic synthesis (Ture et al., 2011). This method leverages the cyclization of the methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product, underlining the compound's potential in facilitating complex organic reactions.
Catalytic Functionalization
Research also delves into catalytic functionalization to produce isoquinoline derivatives, which are significant in pharmaceutical chemistry. For example, Ru-catalyzed C-H functionalization of phenylglycine derivatives has been explored to synthesize isoquinoline-1-carboxylates and isoindoline-1-carboxylates. This process demonstrates the compound's utility in C-H/N-H oxidative coupling, highlighting its versatility in synthesizing heterocyclic compounds with potential biological activities (Ruiz et al., 2017).
Novel Synthesis Approaches
Innovative synthesis approaches for isoquinoline derivatives indicate the compound's role in developing new synthetic methodologies. A new synthesis of isoquinoline-3-carboxylates starting from aromatic 1,2-dialdehydes has been described, offering a general method to prepare methyl isoquinoline-3-carboxylates. This approach allows for the preparation of isoquinolines having electron-withdrawing groups on the benzene ring, showcasing the compound's adaptability in synthesizing structurally diverse isoquinolines (Hiebl et al., 1999).
Photochemical Synthesis
Explorations into photochemically assisted introduction of benzyl units into isoquinolines using benzyltrifluoroborates highlight an innovative application of the compound. This method permits straightforward synthesis of benzylisoquinoline alkaloid skeletons, underscoring the compound's significance in creating complex natural product-like structures (Nishigaichi et al., 2016).
特性
IUPAC Name |
methyl 1-(2,2,2-trifluoroethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-22-13(21)19-7-6-9-4-2-3-5-10(9)11(19)12(20)18-8-14(15,16)17/h2-5,11H,6-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVZAWYKITVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
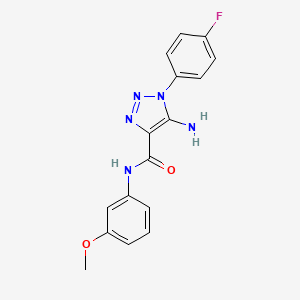
![N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2680410.png)
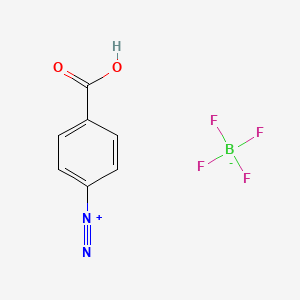
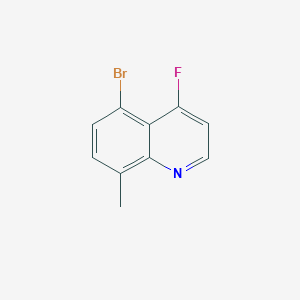
![Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2680414.png)
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2680415.png)
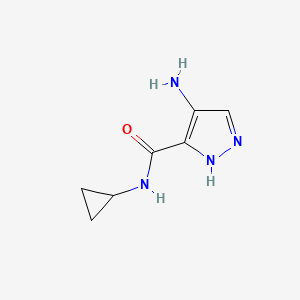
![5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2680417.png)
![3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2680418.png)
![N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2680419.png)
![3-(2,5-dimethylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2680422.png)
![N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2680423.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2680425.png)
